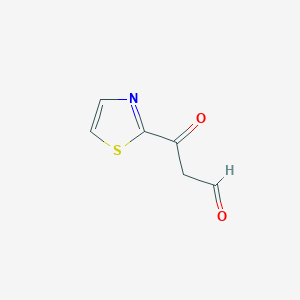
4-(Butan-2-yloxy)-3-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butan-2-yloxy)-3-iodoaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom and a butan-2-yloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yloxy)-3-iodoaniline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Butan-2-yloxy)benzaldehyde.
Iodination: The benzaldehyde is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Amination: The iodinated product is then reacted with aniline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butan-2-yloxy)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-(Butan-2-yloxy)-3-iodoaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Butan-2-yloxy)-3-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Butan-2-yloxy)-3-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
4-(Butan-2-yloxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
4-(Butan-2-yloxy)-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The uniqueness of 4-(Butan-2-yloxy)-3-iodoaniline lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H14INO |
|---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
4-butan-2-yloxy-3-iodoaniline |
InChI |
InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(12)6-9(10)11/h4-7H,3,12H2,1-2H3 |
InChI-Schlüssel |
HBNJKHMLEGNZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=C(C=C(C=C1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
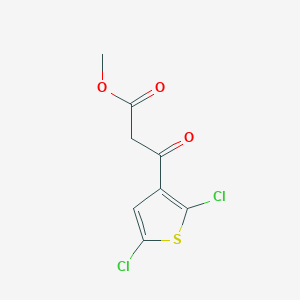
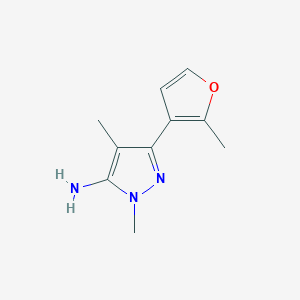
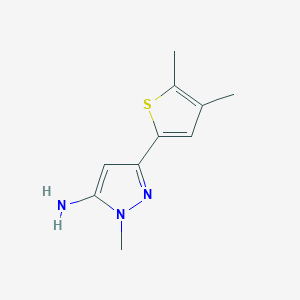
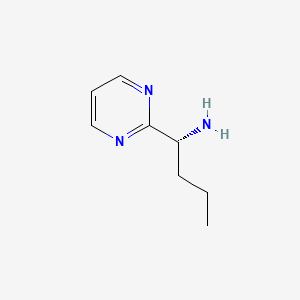
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)




![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
